An In-depth Technical Guide to the Fundamental Chemical Properties of 1,4-Cyclohexadiene
An In-depth Technical Guide to the Fundamental Chemical Properties of 1,4-Cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Cyclohexadiene (CHD) is a cyclic, non-conjugated diene that serves as a valuable building block in organic synthesis and possesses significant academic interest. Its unique structural and electronic properties, particularly its facile conversion to a stable aromatic system, govern its reactivity and utility. This guide provides a comprehensive overview of the fundamental chemical properties of 1,4-cyclohexadiene, including its physicochemical characteristics, spectral data, key synthetic routes, and characteristic reactions. Detailed experimental protocols for its principal transformations and visual representations of reaction mechanisms are included to facilitate its application in research and development.
Physicochemical Properties
1,4-Cyclohexadiene is a colorless, flammable liquid.[1] Its core physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₆H₈ | [2] |
| Molecular Weight | 80.13 g/mol | [2] |
| CAS Number | 628-41-1 | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.847 g/cm³ at 25 °C | [2] |
| Melting Point | -49.2 °C | |
| Boiling Point | 88-89 °C | |
| Flash Point | -6 °C | |
| Refractive Index (n²⁰/D) | 1.472 | |
| Solubility | Miscible with organic solvents like diethyl ether, tetrahydrofuran, and toluene. Immiscible with water. | |
| Vapor Pressure | 77.4 mmHg at 25 °C |
Spectral Data
The structural features of 1,4-cyclohexadiene can be confirmed through various spectroscopic techniques. A summary of its key spectral data is provided below.
| Spectrum Type | Key Features and Assignments | Reference |
| ¹H NMR | δ ~5.7 ppm (m, 4H, vinylic protons), δ ~2.6 ppm (m, 4H, allylic protons) | [2] |
| ¹³C NMR | δ ~125 ppm (vinylic carbons), δ ~27 ppm (allylic carbons) | [3][4][5][6] |
| Infrared (IR) | ~3030 cm⁻¹ (C-H stretch, vinylic), ~2920 cm⁻¹ (C-H stretch, allylic), ~1640 cm⁻¹ (C=C stretch) | [7][8] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 80. Key fragments at m/z = 79, 77. | [9] |
Synthesis of 1,4-Cyclohexadiene
The synthesis of 1,4-cyclohexadiene is most notably achieved through the Birch reduction of benzene, a powerful method for the dearomatization of aromatic rings.[1][10][11][12][13] An alternative, though less common, laboratory synthesis involves the Diels-Alder reaction.
Birch Reduction
The Birch reduction of benzene involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source.[1][10][11][12][13] The mechanism proceeds through a series of single electron transfers and protonations to yield 1,4-cyclohexadiene.[10][12]
Experimental Protocol: Birch Reduction of Benzene
-
Materials: Benzene, sodium metal, liquid ammonia, ethanol.
-
Procedure: A solution of benzene in ethanol is added to a flask containing liquid ammonia at -78 °C (dry ice/acetone bath). Small pieces of sodium metal are then added portion-wise with stirring. The reaction is monitored by the persistence of a deep blue color, indicating the presence of solvated electrons. Upon completion, the reaction is quenched by the addition of a proton source (e.g., ammonium chloride) and the ammonia is allowed to evaporate. The organic product is then extracted, washed, dried, and purified by distillation.
Diels-Alder Reaction
The Diels-Alder reaction provides a route to cyclohexene derivatives through the [4+2] cycloaddition of a conjugated diene and a dienophile. While not the primary method for synthesizing the parent 1,4-cyclohexadiene, it is a fundamental reaction for creating substituted analogs. The reaction of 1,3-butadiene with an acetylene derivative can, in principle, yield a 1,4-cyclohexadiene ring system.[14][15][16][17]
Experimental Protocol: Representative Diels-Alder Reaction
-
Materials: 1,3-Butadiene (can be generated in situ from 3-sulfolene), maleic anhydride, xylene (solvent).
-
Procedure: Maleic anhydride is dissolved in xylene in a round-bottom flask equipped with a reflux condenser. 3-Sulfolene is added, and the mixture is heated to reflux. The thermal decomposition of 3-sulfolene generates 1,3-butadiene, which then reacts with maleic anhydride in a Diels-Alder cycloaddition. After the reaction is complete, the solution is cooled to allow the product to crystallize. The solid product is collected by vacuum filtration and can be purified by recrystallization.[14][17]
Key Chemical Reactions
1,4-Cyclohexadiene undergoes several characteristic reactions, largely driven by the thermodynamic favorability of forming a stable aromatic ring.
Aromatization (Dehydrogenation)
The most characteristic reaction of 1,4-cyclohexadiene is its facile oxidation to benzene. This process is driven by the significant gain in resonance stabilization energy upon forming the aromatic ring. This transformation can be achieved with a variety of oxidizing agents or through catalytic dehydrogenation.[18]
Experimental Protocol: Oxidation to Benzene
-
Materials: 1,4-Cyclohexadiene, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), benzene (solvent).
-
Procedure: 1,4-Cyclohexadiene is dissolved in benzene. A solution of DDQ in benzene is added dropwise at room temperature. The reaction is typically rapid and exothermic. The progress of the reaction can be monitored by the disappearance of the color of the DDQ. Upon completion, the precipitated hydroquinone is removed by filtration, and the benzene product is isolated after removal of the solvent.[18]
Transfer Hydrogenation
1,4-Cyclohexadiene is an excellent hydrogen donor in catalytic transfer hydrogenation reactions.[19][20][21][22][23] In the presence of a catalyst, such as palladium on carbon (Pd/C), it can efficiently reduce various functional groups (e.g., alkenes, alkynes, nitro groups) by transferring its hydrogen atoms, thereby becoming aromatized to benzene.[19][21]
Experimental Protocol: Reduction of a Nitroarene
-
Materials: A nitroarene (e.g., 4-nitrotoluene), 1,4-cyclohexadiene, 10% Palladium on carbon (Pd/C), ethanol (solvent).
-
Procedure: The nitroarene and Pd/C are suspended in ethanol in a round-bottom flask. 1,4-Cyclohexadiene is added, and the mixture is heated to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure. The resulting aniline can be purified by column chromatography or recrystallization.[20]
Halogenation
As an alkene, 1,4-cyclohexadiene can undergo addition reactions with halogens such as bromine (Br₂). The reaction proceeds via a bromonium ion intermediate, leading to the formation of a di- or tetra-brominated product, depending on the stoichiometry.[24][25][26]
Experimental Protocol: Representative Bromination
-
Materials: An alkene (e.g., trans-stilbene as a model), bromine, diethyl ether (solvent).
-
Procedure: The alkene is dissolved in diethyl ether in a flask. A solution of bromine in diethyl ether is added dropwise with stirring. The disappearance of the reddish-brown color of bromine indicates its consumption. The reaction is often carried out at low temperatures to control selectivity. Upon completion, the solvent can be removed under reduced pressure, and the brominated product can be purified by recrystallization.[24]
Isomerization
1,4-Cyclohexadiene can be isomerized to the more stable, conjugated 1,3-cyclohexadiene in the presence of a suitable catalyst, typically a transition metal complex.[27][28][29]
Experimental Protocol: Isomerization to 1,3-Cyclohexadiene
-
Materials: 1,4-Cyclohexadiene, RuHCl(CO)(PPh₃)₃ (catalyst).
-
Procedure: The isomerization can be carried out in neat 1,4-cyclohexadiene with a catalytic amount of RuHCl(CO)(PPh₃)₃. The reaction mixture is stirred, typically at room temperature or with gentle heating, for a specified period. The conversion to 1,3-cyclohexadiene can be monitored by gas chromatography (GC) or NMR spectroscopy. The product can be isolated by distillation.[27][28][29]
Safety and Handling
1,4-Cyclohexadiene is a highly flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may cause irritation upon contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1,4-Cyclohexadiene is a versatile and reactive molecule with a rich chemistry primarily dictated by its propensity to aromatize. Its synthesis via the Birch reduction and its utility as a hydrogen donor in transfer hydrogenation are cornerstones of its application in organic synthesis. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe use in research and development endeavors.
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